molecular formula C18H16N4O3S B2609943 N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-71-5

N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2609943
CAS No.: 851079-71-5
M. Wt: 368.41
InChI Key: HGBIARMFFYSIEX-UHFFFAOYSA-N
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Description

“N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core of its structure. The imidazole ring is attached to a benzyl group and a nitrophenyl group . The presence of these functional groups could imply potential biological activity, as both imidazole and nitrophenyl groups are found in a variety of biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the imidazole ring and the various attached groups. The electron-withdrawing nitro group on the phenyl ring could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the imidazole ring is a common participant in nucleophilic substitution reactions, and the nitro group can be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the functional groups present. For example, the presence of the polar nitro group and the potentially aromatic imidazole ring could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has led to the synthesis of various derivatives of benzimidazole, including those related to N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide. These compounds have been characterized using spectroscopic methods such as 1H NMR and IR spectral data. For example, derivatives have been synthesized starting from basic chemical precursors through reactions that introduce functional groups relevant to antibacterial activity and other potential applications (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).

Antibacterial Activity

  • Certain derivatives have shown significant antibacterial activity. This includes compounds synthesized from benzimidazole derivatives and tested against various bacterial strains, showing potential as antibacterial agents. The activity of these compounds provides a foundation for further exploration into their use in combating bacterial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Antitumor Activity

  • Another area of research focuses on the antitumor activity of benzimidazole derivatives. For instance, compounds bearing different heterocyclic rings synthesized using the 2-(4-aminophenyl)benzothiazole structure have been screened for their antitumor activity against a range of human tumor cell lines. Some derivatives have shown considerable anticancer activity, highlighting their potential in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antioxidant and Anti-inflammatory Properties

  • The exploration of benzimidazole derivatives extends to their antioxidant and anti-inflammatory properties. Some synthesized compounds have been evaluated for these activities, providing insights into their potential therapeutic uses beyond antimicrobial and antitumor applications. This includes studying their effects on various oxidative stress and inflammation models, which could contribute to developing new treatments for diseases associated with these biological processes (Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, 2013).

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the presence of the biologically relevant imidazole and nitrophenyl groups. Additionally, studies could be conducted to optimize its synthesis and to further investigate its physical and chemical properties .

Properties

IUPAC Name

N-benzyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(20-12-14-4-2-1-3-5-14)13-26-18-19-10-11-21(18)15-6-8-16(9-7-15)22(24)25/h1-11H,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIARMFFYSIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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